Bis(2-naphthoyl) peroxide Bis(2-naphthoyl) peroxide
Brand Name: Vulcanchem
CAS No.: 38512-20-8
VCID: VC18321275
InChI: InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
SMILES:
Molecular Formula: C22H14O4
Molecular Weight: 342.3 g/mol

Bis(2-naphthoyl) peroxide

CAS No.: 38512-20-8

Cat. No.: VC18321275

Molecular Formula: C22H14O4

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-naphthoyl) peroxide - 38512-20-8

Specification

CAS No. 38512-20-8
Molecular Formula C22H14O4
Molecular Weight 342.3 g/mol
IUPAC Name naphthalene-2-carbonyl naphthalene-2-carboperoxoate
Standard InChI InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Standard InChI Key CZZLBDWXSJTBCP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Bis(2-naphthoyl) peroxide consists of two 2-naphthoyl moieties (C10H7CO\text{C}_{10}\text{H}_7\text{CO}) connected by a peroxide (OO-\text{O}-\text{O}-) bridge. The naphthalene rings contribute to the compound’s planar aromatic structure, enhancing its lipophilicity and thermal stability compared to aliphatic peroxides like benzoyl peroxide . Key structural descriptors include:

  • IUPAC Name: Naphthalene-2-carbonyl naphthalene-2-carboperoxoate

  • Canonical SMILES: O=C(OOc(=O)c1ccc2ccccc2c1)c3ccc4ccccc4c3\text{O=C(OOc(=O)c1ccc2ccccc2c1)c3ccc4ccccc4c3}

  • XLogP3-AA: 6 (indicating high hydrophobicity) .

Comparative Structural Analysis

The compound’s reactivity and stability are influenced by the position of the naphthoyl groups. A comparison with related peroxides is summarized below:

CompoundStructure TypeMolecular Weight (g/mol)Key Features
Bis(2-naphthoyl) peroxideDiacyl peroxide342.35Aromatic, high thermal stability
Benzoyl peroxide Diacyl peroxide242.23Widely used in polymerizations
Di-(1-naphthoyl) peroxide Diacyl peroxide342.35Isomeric form with 1-naphthoyl groups
Di-tert-butyl peroxideDialkyl peroxide146.23High volatility, radical initiator

Synthesis and Manufacturing

Conventional Synthesis Routes

Bis(2-naphthoyl) peroxide is typically synthesized via the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base, such as triethylamine . This method mirrors the production of bis(alkanesulfonyl) peroxides, where sulfonic acid chlorides react with peroxides . A representative procedure involves:

  • Cooling: 2-Naphthoyl chloride is chilled to mitigate exothermic side reactions.

  • Peroxide Addition: Excess hydrogen peroxide (70% w/w) is introduced.

  • Base Catalysis: Triethylamine neutralizes HCl byproducts, driving the reaction forward.

  • Isolation: The product precipitates upon water addition and is purified via recrystallization .

Physicochemical Properties

Thermal and Physical Parameters

  • Boiling Point: Estimated at 527.5°C (analogous to di-(1-naphthoyl) peroxide) .

  • Density: 1.309 g/cm³ .

  • Vapor Pressure: 3.24×1011mmHg3.24 \times 10^{-11} \, \text{mmHg} at 25°C .

  • Solubility: Insoluble in water; soluble in organic solvents like dichloromethane and acetone .

Reactivity and Decomposition

As a diacyl peroxide, bis(2-naphthoyl) peroxide decomposes thermally or photolytically to generate free radicals, enabling its use as a polymerization initiator . The decomposition pathway involves homolytic cleavage of the O–O bond, producing 2-naphthoyloxy radicals (C10H7COO\text{C}_{10}\text{H}_7\text{COO}^\bullet) . These radicals participate in chain reactions, making the compound valuable in polymer chemistry .

Applications in Industry and Research

Polymerization Initiator

Bis(2-naphthoyl) peroxide serves as a radical initiator in the synthesis of polystyrene and polyethylene, where its aromatic structure enhances compatibility with hydrophobic monomers . Compared to benzoyl peroxide, it offers slower decomposition kinetics, enabling better control over polymerization rates .

Organic Synthesis

The compound facilitates oxidative transformations, such as the conversion of alcohols to ketones and sulfides to sulfoxides . Its strong oxidizing power is leveraged in cross-coupling reactions and C–H functionalization .

Emerging Uses

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications .

  • Pharmaceuticals: Investigated for antitumor activity due to radical-mediated DNA damage .

Comparative Analysis with Related Peroxides

Performance in Polymerization

PeroxideHalf-Life at 100°CPolymerization Efficiency
Bis(2-naphthoyl) peroxide10 hoursHigh (controlled rate)
Benzoyl peroxide 1 hourModerate (rapid initiation)
Di-tert-butyl peroxide30 minutesLow (volatile)

Stability and Shelf Life

The aromatic groups in bis(2-naphthoyl) peroxide confer greater thermal stability than aliphatic peroxides, extending its shelf life to 12 months when stored properly .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator